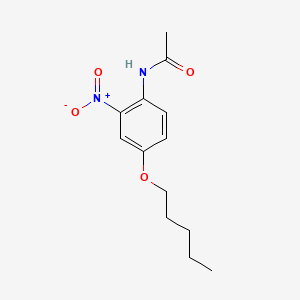

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-

Description

Its structure features:

- Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.

- 2-Nitro group: Strong electron-withdrawing substituent influencing electronic properties and reactivity.

Regulatory filings under 40 CFR 721.285 classify it as a chemical substance requiring monitoring, with a reporting threshold of 90 ppb .

Properties

CAS No. |

153590-17-1 |

|---|---|

Molecular Formula |

C13H18N2O4 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

N-(2-nitro-4-pentoxyphenyl)acetamide |

InChI |

InChI=1S/C13H18N2O4/c1-3-4-5-8-19-11-6-7-12(14-10(2)16)13(9-11)15(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |

InChI Key |

ZIIAQFOBHVUGBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(4-(pentyloxy)phenyl)acetamide Intermediate

This intermediate is a crucial precursor for the target compound and is prepared by alkylation of 4-hydroxyacetanilide with n-pentyl bromide under basic conditions.

- Reaction Conditions:

- Reactants: 4-Hydroxyacetanilide, n-pentyl bromide, potassium carbonate (K2CO3)

- Solvent: Acetone

- Temperature: 60–70 °C

- Time: 10 hours

- Yield: Approximately 75%

- Purification: Recrystallization from methanol

This step introduces the pentyloxy substituent at the para position of the phenyl ring, forming N-(4-(pentyloxy)phenyl)acetamide.

Nitration to Introduce the Nitro Group at the Ortho Position

The nitration of the pentyloxy-substituted acetanilide is performed to introduce the nitro group at the 2-position (ortho to the acetamide group).

- Typical Nitrating Agents: Mixed acid (concentrated nitric acid and sulfuric acid)

- Solvent: Polar solvents such as acetic acid or sulfuric acid medium

- Temperature Control: Low temperature to avoid over-nitration

- Outcome: Formation of 2-nitro-4-(pentyloxy)phenyl acetamide

This step requires careful control to achieve regioselective nitration without affecting the acetamide moiety.

Alternative Route: Hydrolysis and Functional Group Transformations

In some synthetic schemes, the hydrolysis of N-(4-(pentyloxy)phenyl)acetamide to 4-(pentyloxy)aniline is performed, followed by diazotization and further functionalization to introduce the nitro group or other substituents.

- Hydrolysis Conditions:

- Acidic medium (e.g., 40% HCl)

- Stirring at room temperature

- Yield: Approximately 90%

- Purification: Liquid-liquid extraction with diethyl ether

This intermediate can then be converted to the nitro-substituted compound via diazotization and substitution reactions.

Detailed Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Hydroxyacetanilide + n-pentyl bromide | K2CO3, acetone, 60–70 °C, 10 h | N-(4-(pentyloxy)phenyl)acetamide | 75 | Alkylation step |

| 2 | N-(4-(pentyloxy)phenyl)acetamide | Mixed acid (HNO3/H2SO4), low temp | 2-nitro-4-(pentyloxy)phenyl acetamide | Variable | Regioselective nitration |

| 3 | N-(4-(pentyloxy)phenyl)acetamide | 40% HCl, room temp | 4-(pentyloxy)aniline | 90 | Hydrolysis for alternative pathway |

| 4 | 4-(pentyloxy)aniline | Diazotization, substitution | Nitro-substituted derivatives | 80 | Further functionalization |

Research Findings and Industrial Considerations

- The alkylation step (Step 1) is well-established and provides a good yield with straightforward purification.

- Nitration (Step 2) requires careful temperature and reagent control to avoid over-nitration or degradation of the acetamide group.

- Hydrolysis and diazotization steps (Step 3 and 4) offer alternative routes to introduce the nitro group and allow for structural diversification.

- The overall synthetic route is amenable to scale-up due to the use of common reagents and solvents without the need for anhydrous or highly toxic conditions.

- Purity and yield optimization depend on reaction time, temperature, and stoichiometry of reagents.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Alkylation of 4-hydroxyacetanilide | n-Pentyl bromide, K2CO3, acetone, 60-70 °C | 75 | High yield, simple purification | Requires long reaction time |

| Nitration | Mixed acid (HNO3/H2SO4), low temperature | Variable | Regioselective nitro introduction | Control of reaction conditions |

| Hydrolysis to 4-(pentyloxy)aniline | 40% HCl, room temperature | 90 | High yield, alternative pathway | Requires careful extraction |

| Diazotization and substitution | Sodium nitrite, dilute HCl, 0-5 °C | 80 | Enables further functionalization | Sensitive to temperature changes |

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl acetamides.

Scientific Research Applications

Pharmaceutical Development

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- serves as a valuable intermediate in the synthesis of biologically active compounds. Its structural features may contribute to the development of new pharmaceuticals targeting various diseases.

- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties. For instance, derivatives of N-phenylacetamides have shown significant activity in animal models of epilepsy, indicating potential therapeutic applications for seizure disorders .

Medicinal Chemistry

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Research has indicated that alterations to the acetamide structure can lead to improved efficacy against specific biological targets.

- Protein Tyrosine Kinase Inhibition : Compounds related to acetamide structures have been investigated for their ability to inhibit protein tyrosine kinases, which are crucial in cancer therapies .

Research Use

Due to its chemical characteristics, Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- may be employed in various laboratory applications, including:

- Synthesis of New Compounds : It can act as a precursor for synthesizing novel compounds with potential biological activity.

- Biochemical Studies : Its interactions with biological molecules can be explored to understand mechanisms of action at the molecular level.

Case Studies and Research Findings

Several studies highlight the potential of acetamide derivatives:

- Anticonvulsant Screening : A study synthesized multiple N-phenylacetamides and evaluated their anticonvulsant activity using models like maximal electroshock (MES) tests. Results indicated that specific derivatives exhibited promising activity against seizures, suggesting that similar modifications might enhance the efficacy of Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that certain modifications in the acetamide structure significantly impact biological activity. Understanding these relationships aids in designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The pentyloxy group may influence the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

Structural Differences :

- Nitro vs. Amino: The nitro group (PMN P-92-32) is electron-withdrawing, enhancing electrophilic reactivity, whereas the amino group (CAS 151717-27-0) is electron-donating, favoring nucleophilic reactions .

- Pentyloxy Position: The 4-pentyloxy chain in PMN P-92-32 increases solubility in nonpolar solvents compared to analogs with shorter alkyl chains.

Physicochemical Properties

- Lipophilicity: PMN P-92-32 (logP estimated ~3.5) is less lipophilic than N,N-diethyl analogs (e.g., 2-(2,4-dipentylphenoxy)-N,N-diethylacetamide, logP ~5.2 ) due to the polar nitro group.

- Hydrogen Bonding: The amide group in PMN P-92-32 forms classical N–H⋯O bonds, similar to N-[4-(4-Nitrophenoxy)phenyl]acetamide, which exhibits C(4) hydrogen-bonded chains .

Pharmacological and Functional Comparisons

- Analgesic Activity : While PMN P-92-32 lacks direct data, sulfonamide-containing acetamides (e.g., compound 35 in ) show analgesic activity comparable to paracetamol . The nitro group may modulate COX enzyme interactions.

- Environmental Impact: PMN P-92-32’s higher regulatory threshold (90 ppb vs. 30 ppb for amino derivatives) suggests lower acute toxicity .

Electronic and Reactivity Profiles

- Nitro Group Effects: Enhances electrophilic aromatic substitution reactivity, making PMN P-92-32 a candidate for further derivatization (e.g., reduction to amino or coupling reactions).

Biological Activity

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-

- Molecular Formula : C14H19N2O4

- Molecular Weight : 279.31 g/mol

The compound features a nitro group and a pentyloxy substituent on a phenyl ring, which are crucial for its biological activity.

The biological activity of Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have shown inhibition against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are significant in neurodegenerative diseases like Alzheimer's . The presence of the nitro group may enhance binding affinity and specificity towards these enzymes.

- Antioxidant Activity : Preliminary studies suggest that derivatives with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

A study evaluated the inhibitory effects of various acetamide derivatives on acetylcholinesterase. Results indicated that compounds with nitro and pentyloxy groups exhibited significant inhibition, suggesting potential therapeutic applications in treating Alzheimer's disease . -

Antioxidant Activity :

Research on structurally similar compounds highlighted their ability to scavenge free radicals effectively. The antioxidant capacity was measured using DPPH radical scavenging assays, where compounds showed IC50 values comparable to established antioxidants . -

Antimicrobial Properties :

A series of acetamide derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited zones of inhibition ranging from 9 to 20 mm, demonstrating their potential as antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with nitro-substituted aromatic precursors. For example, nitrobenzene derivatives can undergo nucleophilic substitution with alkoxy groups under alkaline conditions (e.g., K₂CO₃ in DMF) . Subsequent reduction of the nitro group to an amine (e.g., using Fe/HCl) is critical, requiring strict control of pH and temperature to avoid over-reduction or side reactions. Condensation with cyanoacetic acid or acetylating agents (e.g., acetic anhydride) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) yields the final acetamide . Key parameters to optimize include:

- Catalyst selection : Alkali metal carbonates for substitution reactions.

- Reduction conditions : Fe powder with HCl at 50–70°C for selective nitro-to-amine conversion.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1 ppm in ¹H NMR; ~170 ppm for the carbonyl in ¹³C NMR) and aromatic protons adjacent to nitro/pentyloxy groups (downfield shifts due to electron-withdrawing effects) .

- IR Spectroscopy : Strong absorption bands at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. Ambiguity Resolution :

- Overlapping NMR signals (e.g., aromatic protons) can be resolved via 2D techniques (COSY, HSQC) .

- Discrepancies in nitro group positioning can be validated by comparing experimental IR data with computational predictions (DFT calculations) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the pharmacological activity of this acetamide derivative, and what methods validate target interactions?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modifying the pentyloxy chain length or nitro group position alters lipophilicity and electronic properties, impacting receptor binding. For example, replacing the nitro group with amino enhances solubility but reduces electrophilic reactivity .

- Validation Methods :

- In vitro assays : Competitive binding assays (e.g., fluorescence polarization) to measure affinity for target enzymes/receptors.

- Molecular Docking : Simulations (AutoDock Vina, Schrödinger Suite) predict binding modes to active sites, validated by mutagenesis studies .

Q. How can computational models predict physicochemical properties (e.g., solubility, logP) of this compound, and what experimental validations are required?

Methodological Answer:

- Computational Tools :

- logP : Predict using QSAR models (e.g., ALOGPS, Molinspiration).

- Solubility : Employ COSMO-RS or Abraham solvation parameters.

- Validation : Compare predictions with experimental HPLC-measured logP (reverse-phase C18 column) and shake-flask solubility assays .

Q. Example Workflow :

Generate 3D conformers (Open Babel).

Run DFT calculations (Gaussian 09) for electrostatic potential maps.

Validate via experimental solubility in DMSO/PBS buffers.

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting) or conflicting bioassay results?

Methodological Answer:

- Spectral Discrepancies :

- Bioassay Conflicts :

Q. What safety and regulatory protocols are recommended for handling this compound given its TSCA classification?

Methodological Answer:

- Regulatory Compliance : Under TSCA §721.285, researchers must report significant new uses (e.g., large-scale synthesis, disposal methods) to the EPA .

- Safety Measures :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure.

- Store in airtight containers away from reducing agents (nitro group reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.